Methyl 4-bromo-1H-indazole-3-carboxylate
Overview
Description
Methyl 4-bromo-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring
Mechanism of Action
Target of Action
Methyl 4-bromo-1H-indazole-3-carboxylate is a derivative of indazole, a significant heterocyclic system in natural products and drugs . Indazole derivatives are known to play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of these compounds with their targets can result in the inhibition, regulation, or modulation of the target proteins, affecting their function .
Biochemical Pathways
Indazole derivatives have been reported to affect various biochemical pathways due to their interaction with different targets . For instance, the inhibition of kinases such as CHK1, CHK2, and h-sgk can affect multiple cellular processes, including cell cycle regulation and apoptosis .
Pharmacokinetics
The compound’s molecular weight (25507) and its physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Indazole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate typically involves the bromination of 1H-indazole-3-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the indazole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted indazole derivatives.
Reduction: Formation of reduced indazole compounds.
Oxidation: Formation of oxidized indazole derivatives with different functional groups.
Scientific Research Applications
Methyl 4-bromo-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1H-indazole-3-carboxylate
- Methyl 4-fluoro-1H-indazole-3-carboxylate
- Methyl 4-iodo-1H-indazole-3-carboxylate
Uniqueness
Methyl 4-bromo-1H-indazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications .
Properties
IUPAC Name |
methyl 4-bromo-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCGICNGQITPRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696360 | |
Record name | Methyl 4-bromo-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-47-4 | |
Record name | Methyl 4-bromo-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.